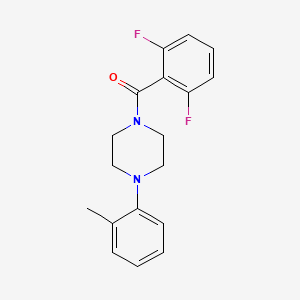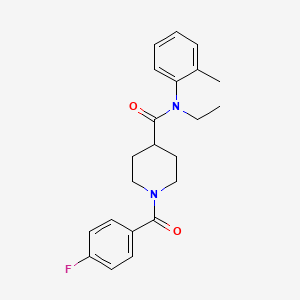![molecular formula C21H27N3O2S B4615698 4-isobutyl-5-{5-[(2-isopropyl-5-methylphenoxy)methyl]-2-furyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B4615698.png)
4-isobutyl-5-{5-[(2-isopropyl-5-methylphenoxy)methyl]-2-furyl}-4H-1,2,4-triazole-3-thiol
説明
Triazole derivatives, including the compound of interest, represent a significant class of heterocyclic compounds known for their versatile chemical properties and applications. These compounds are pivotal in various chemical reactions, serving as building blocks for synthesizing more complex molecules.
Synthesis Analysis
Triazole derivatives are typically synthesized through the cyclization of thiosemicarbazides or via direct reaction of azides with alkynes in the presence of copper catalysts (click chemistry). For similar compounds, the synthesis involves multiple steps, starting from the preparation of hydrazide followed by reaction with isothiocyanates and subsequent cyclization (Kochikyan et al., 2010).
Molecular Structure Analysis
X-ray diffraction and molecular modeling techniques are commonly used to investigate the structural and conformational features of triazole derivatives. These studies reveal the geometry, conformation, and relative stability of various tautomeric forms of the molecule (Karayel & Özbey, 2008).
Chemical Reactions and Properties
Triazole compounds participate in a variety of chemical reactions, including nucleophilic substitution, addition reactions, and serve as ligands in coordination chemistry. Their reactivity is significantly influenced by the presence of functional groups and the electronic nature of the substituents.
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystalline structure, are determined through experimental techniques. The intermolecular interactions within the crystal lattice, such as hydrogen bonding and π-π stacking, play a crucial role in stabilizing the crystal structure of these compounds.
Chemical Properties Analysis
The chemical properties of triazole derivatives, such as acidity, basicity, and reactivity towards electrophiles and nucleophiles, are influenced by their molecular structure. Computational studies, including density functional theory (DFT) calculations, provide insights into the electronic structure, which correlates with their chemical reactivity and potential biological activity (Srivastava et al., 2016).
科学的研究の応用
Synthesis and Antifungal Evaluation
This compound belongs to a class of novel 1,2,4-triazole derivatives that have been synthesized and evaluated for their antifungal activities. Studies have shown that these compounds exhibit varying degrees of activity against fungal species such as Microsporum gypseum, Microsporum canis, Trichophyton mentagrophytes, Trichophyton rubrum, and Candida albicans, highlighting their potential in developing antifungal therapies (Terzioğlu Klip et al., 2010).
Reactivity Towards Electrophilic Reagents
Research into azolylacetonitriles, closely related to the compound of interest, has revealed their reactivity towards electrophilic reagents, leading to the formation of thiophene and thiolester derivatives. These reactions are critical for the synthesis of various heterocyclic compounds, demonstrating the compound's utility in organic synthesis (Elnagdi et al., 2002).
Optimization for Selective Receptor Antagonism
Another application includes the optimization of sulfonamide derivatives, including those related to the compound , as selective EP1 receptor antagonists. Such compounds have been synthesized and evaluated for their receptor affinities and antagonist activities, contributing to the development of potential therapeutic agents targeting specific biological pathways (Naganawa et al., 2006).
Urease and Anti-proliferative Activity
Compounds structurally related to 4-isobutyl-5-{5-[(2-isopropyl-5-methylphenoxy)methyl]-2-furyl}-4H-1,2,4-triazole-3-thiol have been synthesized and evaluated for their urease inhibition and anti-proliferative activities. These studies are crucial for discovering new drugs with potential applications in treating diseases related to urease activity and cancer (Ali et al., 2022).
Dye-sensitized Solar Cells
The compound's derivatives have also been explored in the field of renewable energy, particularly in the development of new electrolyte systems for dye-sensitized solar cells (DSSCs). Research has demonstrated the electrocatalytic activity of these compounds in regenerating electrolytes, offering insights into the design of more efficient and stable DSSCs (Hilmi et al., 2014).
特性
IUPAC Name |
3-[5-[(5-methyl-2-propan-2-ylphenoxy)methyl]furan-2-yl]-4-(2-methylpropyl)-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O2S/c1-13(2)11-24-20(22-23-21(24)27)18-9-7-16(26-18)12-25-19-10-15(5)6-8-17(19)14(3)4/h6-10,13-14H,11-12H2,1-5H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYDYVWWSDVZQCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC2=CC=C(O2)C3=NNC(=S)N3CC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2-chlorophenyl)-N'-[1-(4-chlorophenyl)propyl]urea](/img/structure/B4615622.png)
![N-(3-acetylphenyl)-4-[3-(trifluoromethyl)phenyl]-1-piperazinecarbothioamide](/img/structure/B4615628.png)
![1-[2-(4-morpholinyl)ethyl]-3-(3-pyridinylmethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole](/img/structure/B4615631.png)
![N-(4-anilinophenyl)-N'-[2-(5-methoxy-1H-indol-3-yl)ethyl]thiourea](/img/structure/B4615645.png)

![4-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-6-methyl-2-(3-pyridinyl)quinoline](/img/structure/B4615653.png)
![1-(2,4-dimethylphenyl)-2-thioxo-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]dihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4615657.png)
![7-(4-methoxybenzyl)-2-phenylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4615662.png)
![methyl (5-{[5-(2-methoxy-5-nitrophenyl)-2-furyl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B4615679.png)

![2-({4-ethyl-5-[3-(4-methoxy-3-methylphenyl)propyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4615702.png)
![{4-[2-(2-pyridinyl)ethoxy]phenyl}amine dihydrochloride](/img/structure/B4615708.png)

![5-(4-fluorophenyl)-1-(2-furylmethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4615718.png)